5-(Aminomethyl)furan-2-carboxylic acid hydrochloride CAS number
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established scientific principles.
Introduction: A Versatile Heterocyclic Building Block
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is a bifunctional organic compound featuring a central furan ring, a core structure in many biologically active molecules. Its unique architecture, combining a carboxylic acid and an aminomethyl group, makes it a highly versatile and valuable intermediate in medicinal chemistry and polymer science.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic applications.[2] This guide will explore the compound's key attributes, from its fundamental chemical properties to its role in the development of novel pharmaceuticals and sustainable materials.
The primary Chemical Abstracts Service (CAS) number for the hydrochloride form of this compound is 934-65-6 .[3][4][5] It is also sometimes referenced under other identifiers, but 934-65-6 is the most specific designation for the hydrochloride salt.
Physicochemical Properties and Structural Data
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride typically presents as a white to off-white solid.[2] The presence of both a carboxylic acid and an amine group, protonated in the hydrochloride form, renders it soluble in polar solvents like water, ethanol, and acetone.[2][6] This solubility is a critical asset for its application in aqueous reaction media, including bi-enzymatic and chemo-enzymatic synthesis.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 934-65-6 | [3][4][5] |
| Molecular Formula | C₆H₇NO₃ · HCl | [6] |
| Molecular Weight | 177.58 g/mol | [1][6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in polar solvents (water, ethanol, acetone) | [6] |
| SMILES | O=C(O)C1=CC=C(CN)O1.Cl | [4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4][6] |
The structural arrangement of the furan ring with its substituents at the 2 and 5 positions allows for specific and controlled derivatization, making it a predictable and reliable building block in complex molecular synthesis.[1][2]
Caption: Chemical structure of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride.
Synthesis Methodologies: From Chemical to Bio-Catalytic Routes
The synthesis of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) and its hydrochloride salt has evolved, reflecting the broader chemical industry's shift towards greener and more sustainable practices.
Chemical Synthesis Routes
Traditional chemical syntheses have been described, often involving multi-step procedures. One such pathway starts from furfurylamine, which is catalytically reacted with sodium hydroxide and subsequently oxidized.[6] Another approach involves the oxidation and amination of 5-hydroxybenzoic acid.[6] While effective, these methods often require harsh reaction conditions and may generate significant waste streams.
Chemo-Enzymatic and Enzymatic Synthesis
More recently, significant research has focused on bio-catalytic and chemo-enzymatic pathways, which offer higher selectivity and more benign reaction conditions. A prominent starting material for these "green" routes is 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from biomass.
One innovative approach is a one-pot, two-step hybrid synthesis.[7] This process first involves the catalytic oxidation of HMF to an aldehyde intermediate (5-formyl-2-furancarboxylic acid), followed by amination using a transaminase enzyme.[7]
A fully enzymatic, one-pot, one-step cascade reaction has also been developed.[8][9] This elegant pathway converts HMF directly to AMFCA using a four-enzyme system in an aqueous medium.[8] The causality for this multi-enzyme approach lies in its efficiency and sustainability; it minimizes intermediate purification steps and waste production. The system uses an HMF oxidase, an aldehyde dehydrogenase, and an omega-transaminase, with L-alanine as the amine donor, which is sustainably regenerated in the cycle.[8]
Caption: One-pot enzymatic cascade for the synthesis of AMFCA from HMF.
Key Applications in Research and Drug Development
The bifunctional nature of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride makes it a strategic building block for creating diverse and complex molecules.
Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of novel pharmaceutical agents.[1] Its structure is a valuable scaffold in medicinal chemistry for several reasons:
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Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a way to modulate physicochemical properties like solubility and metabolism while potentially maintaining biological activity.
-
Reactive Handles: The carboxylic acid and aminomethyl groups provide orthogonal reactive sites for further functionalization, allowing for the construction of libraries of compounds for screening.[1][2]
-
Proven Bioactivity: Furan-containing compounds have demonstrated a wide range of biological activities. This precursor has been used in the development of antiviral, antibacterial, anti-inflammatory, and anti-cancer agents.[1][5][10] For instance, its derivatives have been explored as potential antitubercular agents that target iron acquisition in mycobacteria.[11]
Bio-Based Monomer for Advanced Polymers
Beyond pharmaceuticals, 5-(Aminomethyl)furan-2-carboxylic acid represents a significant advancement in sustainable materials. It serves as a biogenic replacement for fossil-based monomers in the production of semi-aromatic polyamides.[8][9] These high-performance thermoplastics are widely used in demanding applications within the automotive, electronics, and packaging industries.[8] The ability to synthesize this monomer from renewable biomass via enzymatic processes positions it as a critical component in the future of green polymer chemistry.[7][9]
Experimental Protocol: Synthesis Validation and Quality Control
The following is a generalized protocol for the final step of a synthesis—the salt formation and purification—which serves as a self-validating system through in-process controls.
Objective: To convert 5-(Aminomethyl)furan-2-carboxylic acid (free base) to its hydrochloride salt and verify purity.
Materials:
-
5-(Aminomethyl)furan-2-carboxylic acid (synthesized, crude)
-
Anhydrous isopropanol
-
Concentrated Hydrochloric Acid (HCl), reagent grade
-
Diethyl ether, anhydrous
-
pH indicator strips (range 1-3)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆)
Protocol:
-
Dissolution & Stoichiometry Calculation (Input Control):
-
Accurately weigh the crude 5-(Aminomethyl)furan-2-carboxylic acid and dissolve it in a minimal amount of anhydrous isopropanol.
-
Calculate the molar equivalent of the free base. Based on this, calculate the precise volume of concentrated HCl (1.05 molar equivalents) required for protonation. Causality: Using a slight excess of HCl ensures complete conversion to the salt form, driving the equilibrium.
-
-
Acidification (Process Control):
-
Cool the isopropanol solution in an ice bath to control the exothermic reaction.
-
Slowly add the calculated volume of concentrated HCl dropwise with constant stirring.
-
Monitor the reaction mixture. The hydrochloride salt, being less soluble in isopropanol, should begin to precipitate.
-
After addition, allow the mixture to stir in the ice bath for 30 minutes.
-
Validation Check 1: Using a glass rod, spot the solution onto a pH strip. The pH should be acidic (pH 1-2). If not, add HCl dropwise until the target pH is reached.
-
-
Precipitation and Isolation (Output Control):
-
To maximize precipitation, slowly add anhydrous diethyl ether (an anti-solvent) until the solution becomes cloudy and a significant amount of solid has formed.
-
Continue stirring in the ice bath for another hour.
-
Isolate the white solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the product under high vacuum.
-
-
Purity Analysis (Final Validation):
-
Validation Check 2 (TLC): Dissolve a small sample of the starting material and the final product in a suitable solvent. Spot both on a TLC plate and elute with an appropriate solvent system (e.g., dichloromethane:methanol). The final product should show a single spot, different from the starting material.
-
Validation Check 3 (NMR): Prepare an NMR sample of the dried product. The resulting ¹H NMR spectrum should confirm the structure and the absence of significant impurities. The integration of protons should match the expected structure.
-
Record the final yield and melting point.
-
Caption: Self-validating workflow for the purification of the HCl salt.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is essential.
-
Hazards: Safety data indicates that the compound can cause skin and eye irritation and may cause respiratory irritation.[12]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][15] Avoid generating dust.[13]
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place under an inert atmosphere.[4][6] Keep away from incompatible materials such as strong oxidizing agents.[14]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion and Future Outlook
5-(Aminomethyl)furan-2-carboxylic acid hydrochloride is more than just a chemical intermediate; it is an enabling tool for innovation in both life sciences and materials science. Its value is derived from its versatile structure, which allows for the creation of novel bioactive molecules, and its potential to be sourced from renewable biomass, paving the way for more sustainable high-performance polymers. As research continues to prioritize green chemistry and the development of novel therapeutics, the importance and application of this furan derivative are set to expand significantly.
References
-
MySkinRecipes. 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride. [Link]
-
Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Hydroxymethylfurfural. [Link]
-
ResearchGate. Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers | Request PDF. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. (PDF) One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
Sources
- 1. 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. CAS 934-65-6: 5-(aminomethyl)furan-2-carboxylic acid [cymitquimica.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 934-65-6|5-(Aminomethyl)furan-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. biosynth.com [biosynth.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
